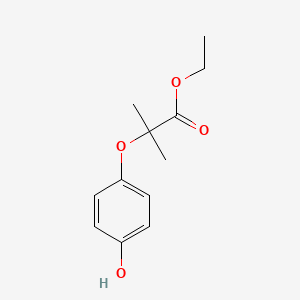

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Description

Chemical Identity and Nomenclature

This compound exists as a well-defined organic compound with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 42806-90-6, providing unambiguous identification within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry designation follows the systematic naming convention as this compound, reflecting the structural arrangement of functional groups within the molecule.

The compound exhibits multiple synonymous names reflecting different nomenclature systems and historical usage patterns. These include propanoic acid 2-(4-hydroxyphenoxy)-2-methyl ethyl ester, ethyl (p-hydroxyphenoxy)isobutyrate, and 2-(4-hydroxyphenoxy)-2-methylpropionic acid ethyl ester. The simplified molecular identifier SMILES notation represents the structure as CCOC(=O)C(C)(C)OC1=CC=C(C=C1)O, facilitating computational chemistry applications and database searches. The International Chemical Identifier key GYPAUSRXYPLNAP-UHFFFAOYSA-N provides additional structural specificity for advanced chemical informatics applications.

The molecular architecture features a central propanoate backbone substituted with two methyl groups at the alpha position and connected to a 4-hydroxyphenoxy moiety through an ether linkage. This structural arrangement confers specific physicochemical properties that influence both synthetic accessibility and biological activity. The compound demonstrates moderate lipophilicity with an calculated XLogP3-AA value of 2.4, indicating favorable membrane permeability characteristics. The presence of one hydrogen bond donor and four hydrogen bond acceptors, along with five rotatable bonds, contributes to the molecule's conformational flexibility and potential for intermolecular interactions.

Historical Context and Development

The aryloxyphenoxypropionate class of herbicides, to which this compound belongs, emerged during the 1960s through research conducted at Hoechst in Germany. Scientists at this facility recognized the potential of replacing phenyl groups in 2,4-dichlorophenoxyacetic acid structures with diphenyl ether moieties, leading to the development of first-generation aryloxyphenoxypropionic acid herbicides. This structural modification resulted in compounds with enhanced selectivity and reduced environmental persistence compared to their predecessors.

The systematic development of aryloxyphenoxypropionate herbicides continued through the 1970s and 1980s, with researchers modifying the basic structure by introducing heterocyclic rings and fluorine atoms to improve herbicidal activity. These modifications led to a series of compounds with progressively higher selectivity for grass weed species while maintaining safety for broadleaf crops. The global herbicide market experienced significant growth during this period, with aryloxyphenoxypropionate herbicides achieving sales of 1.217 billion United States dollars in 2014, representing 4.6 percent of the total herbicide market.

By the 1990s, the importance of stereochemistry in herbicidal activity became increasingly recognized, leading to focused research on optically pure compounds. The R-isomer of aryloxyphenoxypropionic acid derivatives demonstrated significantly higher herbicidal activity compared to S-isomers, driving development toward enantioselective synthesis methods. This understanding positioned compounds like this compound as valuable intermediates for producing stereochemically pure herbicide active ingredients.

Classification within Aryloxyphenoxy Compounds

This compound belongs to the aryloxyphenoxypropionate chemical class, representing a specialized subset of herbicidal compounds characterized by their distinctive molecular architecture. These compounds feature an aryl ring connected through an oxygen bridge to a phenoxy group, which is further linked to a propanoate ester moiety. This structural framework defines the fundamental pharmacophore responsible for the herbicidal activity observed in this chemical family.

The classification system established by the Herbicide Resistance Action Committee and the Weed Science Society of America designates aryloxyphenoxypropionate herbicides as Group A(1) compounds, indicating their specific mechanism of action through acetyl-coenzyme A carboxylase inhibition. This enzymatic target represents the first committed step in de novo fatty acid synthesis, making it a critical control point for plant growth and development. The selectivity of these compounds arises from differences in acetyl-coenzyme A carboxylase sensitivity between grass and broadleaf plant species.

Within the aryloxyphenoxypropionate class, this compound serves as a key synthetic intermediate rather than a direct herbicidal agent. The compound's hydroxyl group provides a reactive site for further chemical modifications, enabling the synthesis of more complex herbicide structures. This intermediate role positions the compound as a versatile building block for creating derivatives with enhanced biological activity and improved environmental profiles.

The structural relationship between this compound and related compounds can be illustrated through comparative analysis of molecular frameworks. The compound shares the characteristic 2-methylpropanoate backbone with other aryloxyphenoxypropionate herbicides while differing in the specific substitution pattern of the phenoxy ring. This structural similarity enables the compound to serve as a common starting material for synthesizing multiple herbicide variants through selective functional group transformations.

| Compound Classification | Molecular Formula | Key Structural Features | Primary Application |

|---|---|---|---|

| This compound | C₁₂H₁₆O₄ | Hydroxyl-substituted phenoxy ring | Synthetic intermediate |

| Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate | C₁₃H₁₈O₄ | Methoxy-substituted phenoxy ring | Synthetic intermediate |

| Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | C₁₂H₁₅ClO₃ | Chloro-substituted phenoxy ring | Herbicide precursor |

Significance in Chemical Research and Agricultural Applications

The significance of this compound in contemporary chemical research stems from its dual role as both a synthetic intermediate and a model compound for understanding structure-activity relationships in herbicide development. Research investigations have demonstrated that this compound serves as a crucial precursor for synthesizing optically pure R-isomer herbicides, which exhibit superior biological activity compared to their racemic counterparts. The development of efficient synthetic routes to this intermediate has become a priority for pharmaceutical and agricultural chemical manufacturers seeking to improve production economics and environmental sustainability.

Recent biotechnological advances have expanded the production methods for this compound beyond traditional synthetic chemistry approaches. Researchers have successfully employed the entomopathogenic fungus Beauveria bassiana for the biotransformation of phenoxypropionic acid substrates into hydroxylated products. This biological approach offers advantages including milder reaction conditions, enhanced selectivity, and reduced environmental impact compared to conventional synthetic methods. Optimization studies have achieved production titers of 19.53 grams per liter under static cultivation conditions, representing a significant improvement over traditional fermentation approaches.

The agricultural applications of this compound-derived herbicides have contributed significantly to global food security through improved weed management strategies. These herbicides demonstrate exceptional selectivity for controlling grass weeds in broadleaf crops, enabling farmers to achieve higher yields while reducing overall pesticide usage. The environmental benefits of this selectivity include reduced soil persistence, lower toxicity to non-target organisms, and decreased potential for groundwater contamination.

Industrial synthesis methods for this compound have evolved to incorporate green chemistry principles and improve process efficiency. Contemporary synthetic approaches utilize hydroquinone and ethyl lactate as starting materials, employing protective group strategies to prevent unwanted side reactions. These methods achieve high yields under mild reaction conditions while minimizing waste production and energy consumption. The development of continuous flow processes and automated synthesis platforms has further enhanced the scalability and cost-effectiveness of production operations.

| Research Application | Methodology | Key Findings | Industrial Impact |

|---|---|---|---|

| Biotechnological Production | Beauveria bassiana fermentation | 19.53 g/L titer achieved | Sustainable manufacturing |

| Synthetic Route Optimization | Green chemistry approaches | High yield, mild conditions | Reduced production costs |

| Structure-Activity Studies | Stereochemical analysis | R-isomer superiority confirmed | Enhanced herbicide efficacy |

| Environmental Assessment | Degradation studies | Rapid soil breakdown | Improved safety profile |

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPAUSRXYPLNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962708 | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42806-90-6 | |

| Record name | NSC 171661 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042806906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMV7N7KV4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propionic acid with ethanol . The process includes adding 261.5 parts of 2-(4-hydroxyphenoxy)propionic acid and 3.4 parts of toluene into a reaction kettle, followed by the gradual addition of 86 parts of ethanol . The reaction is maintained at a constant pressure and a temperature of 70°C. After the reaction reaches its endpoint, the mixture is distilled to separate moisture produced by the esterification reaction . The product is then purified through crystallization and drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be simple to operate, cost-effective, and environmentally friendly, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral chemistry research, facilitating the development of new synthetic methodologies that require specific stereochemical configurations.

Biological Applications

Enzyme Studies

This compound is utilized to investigate enzyme-substrate interactions and develop enzyme inhibitors. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays. For example, studies have shown that it can inhibit specific enzymes involved in metabolic pathways related to inflammation.

Medical Applications

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for drug development targeting inflammatory and oxidative stress-related conditions. The compound's pharmacokinetic profile suggests it is metabolized by microorganisms with hydroxylase enzymes, enhancing enzymatic activity and efficiency .

Agrochemical Applications

Herbicide Development

this compound is a key intermediate in synthesizing phenoxypropionic acid herbicides, known for their high efficiency and low toxicity. These herbicides are widely used in agriculture due to their selectivity against various weeds while maintaining safety for non-target plants .

Dyes and Fragrances

Building Block for Commercial Products

The compound's versatility extends to the production of dyes and fragrances, where it acts as a building block in synthesizing various commercial products. Its reactivity allows for the development of novel compounds with desirable properties in these industries.

Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Unique stereochemistry for asymmetric synthesis |

| Biology | Probe in enzyme studies | Investigates enzyme-substrate interactions |

| Medicine | Precursor for anti-inflammatory drugs | Potential therapeutic properties |

| Agrochemicals | Synthesis of herbicides | High efficiency, low toxicity |

| Dyes & Fragrances | Building block for commercial products | Versatile reactivity |

Case Study 1: Enzyme Inhibition

A study investigated this compound as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation. The results demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Herbicide Development

Research focused on synthesizing new phenoxypropionic acid-based herbicides using this compound as an intermediate. The synthesized herbicides exhibited improved efficacy against resistant weed species while maintaining safety profiles for non-target plants .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

The following table compares ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate with structurally related esters, highlighting substituent effects on properties and applications:

Functional Group Impact on Bioactivity

- Hydroxyl Group: The 4-hydroxyphenoxy group in the target compound enhances hydrogen bonding with biological targets, improving herbicidal activity .

- Electron-Withdrawing Groups: Cyano and fluoro groups (e.g., in cyhalofop intermediates) stabilize reactive intermediates in plant acetyl-CoA carboxylase inhibition, boosting potency .

Physicochemical and Application Differences

- Volatility: Simple esters like ethyl 2-methylpropanoate are volatile and contribute to food aromas (e.g., koumiss, fruits), whereas the target compound’s phenolic hydroxyl group reduces volatility, favoring pesticidal formulations .

- Chirality : The (R)-enantiomer of the target compound exhibits higher bioactivity than racemic mixtures, a trait critical for commercial herbicides .

Research Findings and Industrial Relevance

Herbicidal Synthesis: this compound serves as a chiral building block in synthesizing cyhalofop-butyl, achieving 49% total yield and 98% optical purity in optimized routes .

Environmental Impact : Halogenated derivatives (e.g., bromo/chloro-substituted analogues) show prolonged environmental half-lives, necessitating stringent regulatory evaluation .

Stereochemical Optimization : Enantiopure synthesis (R-configuration) of the target compound reduces off-target effects in pesticides, aligning with green chemistry principles .

Biological Activity

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol. This compound has garnered attention for its potential biological activities, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

This compound is believed to exert its biological effects primarily through interaction with PPARs. These nuclear receptors are involved in regulating gene expression related to lipid metabolism and glucose homeostasis. The compound may influence these metabolic pathways by acting as a selective agonist, potentially offering therapeutic benefits for metabolic disorders such as diabetes and obesity.

Interaction with Enzymes

The compound has been shown to interact with various enzymes involved in metabolic processes. For instance, it may inhibit enzymes such as maltase and sucrase, which are crucial for carbohydrate digestion. Studies have demonstrated that this compound exhibits competitive inhibition against these enzymes, suggesting its potential as a therapeutic agent for managing postprandial hyperglycemia .

Biological Activities

- Antidiabetic Potential : this compound has been evaluated for its ability to lower blood glucose levels by inhibiting carbohydrate-digesting enzymes. In vitro studies indicated that it could significantly reduce the activity of maltase and sucrase, with IC50 values demonstrating higher potency compared to established inhibitors like acarbose .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which are currently under investigation. It may modulate inflammatory pathways through its action on PPARs, contributing to reduced inflammation and oxidative stress.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases characterized by oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-hydroxybenzoate | Ester | Commonly used as a preservative; simpler structure |

| Ethyl 2-(4-hydroxyphenyl)propanoate | Ester | Lacks the methyl group; simpler biological activity |

| Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | Chiral Ester | Exhibits specific stereochemistry affecting activity |

| Propanoic acid, 4-(hydroxyphenoxy)- | Carboxylic Acid | Related but lacks the ethyl ester functionality |

This compound's unique combination of functional groups allows it to engage in diverse biological activities that are not present in simpler analogs.

Case Studies

Recent research has focused on the pharmacological applications of this compound:

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited maltase and sucrase activities in vitro, indicating its potential for managing diabetes by controlling postprandial glucose levels .

- PPAR Agonist Activity : Another study investigated the compound's role as a PPAR agonist, revealing its capacity to regulate lipid metabolism genes, thus supporting its use in metabolic disorder treatments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate, and what critical steps ensure successful synthesis?

- Answer : The compound is typically synthesized via esterification or coupling reactions. Key steps include:

- Acid-catalyzed esterification : Using methanol or ethanol with HCl or H₂SO₄ under reflux (common for propanoate derivatives) .

- Cross-coupling reactions : For example, Pd-catalyzed Suzuki-Miyaura coupling with boronic esters (e.g., using PdCl₂(dppf)CH₂Cl₂ and Na₂CO₃ in DMF at 80°C) to introduce aryl groups .

- Reductive amination : Borane-pyridine complexes in HCl-methanol at 0°C can reduce intermediates, followed by extraction and purification .

- Critical considerations : Temperature control (e.g., 0°C for sensitive reductions), solvent selection (DMF for coupling), and purification via liquid-liquid extraction (ethyl acetate/brine) .

Q. Which analytical methods are most reliable for characterizing this compound?

- Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 416 [M+H]+ observed in intermediates) and purity .

- HPLC : Retention time analysis under standardized conditions (e.g., 0.63 minutes with SMD-TFA05 columns) helps identify isomers or by-products .

- NMR : ¹H/¹³C NMR resolves structural ambiguities, particularly for phenoxy and methylpropanoate groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis of this compound?

- Answer :

- Catalyst tuning : Adjust Pd catalyst loading (e.g., 0.021 mmol PdCl₂(dppf)CH₂Cl₂ per 2.24 mmol substrate) to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while methanol aids in esterification .

- Temperature gradients : Gradual warming from 0°C to room temperature during reductions prevents exothermic side reactions .

- Case study : A 65% yield was achieved using Na₂CO₃ in DMF at 80°C for aryl coupling, followed by citric acid quenching .

Q. How should researchers address discrepancies in spectral data (e.g., LCMS vs. HPLC retention times) during characterization?

- Answer :

- Cross-validation : Compare retention times across multiple HPLC conditions (e.g., SMD-TFA05 vs. SQD-FA05) to rule out column-specific artifacts .

- High-resolution MS : Resolve isobaric interferences (e.g., m/z 403 [M+H]+ with differing fragmentation patterns) .

- Synthetic controls : Co-inject authentic standards (if available) to confirm identity .

Q. What strategies are effective for purifying this compound from complex reaction mixtures?

- Answer :

- Liquid-liquid extraction : Sequential washing with aqueous dipotassium hydrogen phosphate and brine removes acidic/ionic impurities .

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates esters from unreacted phenols .

- Recrystallization : Ethyl acetate or methanol/water systems yield high-purity crystals .

Q. How can researchers mitigate hazards associated with handling this compound, particularly in large-scale syntheses?

- Answer :

- Safety protocols : Use fume hoods for reactions involving HCl-methanol or borane-pyridine .

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure (classified as Acute Toxicity Category 4) .

- Waste management : Neutralize acidic waste with NaHCO₃ before disposal .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results in studies involving derivatives of this compound?

- Answer :

- Dose-response profiling : Test derivatives (e.g., trifluoromethylphenyl thiazole analogs) across a wider concentration range .

- Metabolic stability assays : Assess hepatic microsomal degradation to identify labile intermediates .

- Structural analogs : Compare with known PPAR regulators (e.g., fenofibrate derivatives) to validate target engagement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.